Methyl 3-hydroxy-2-methoxybenzoate

Overview

Description

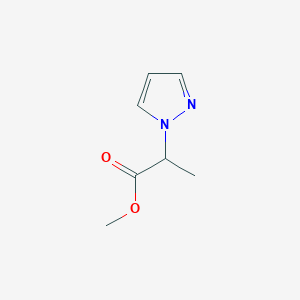

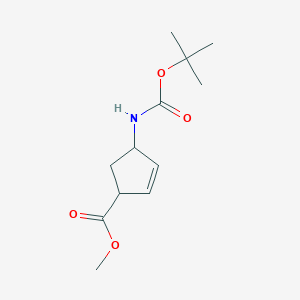

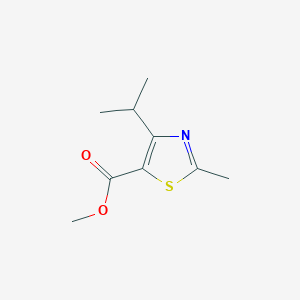

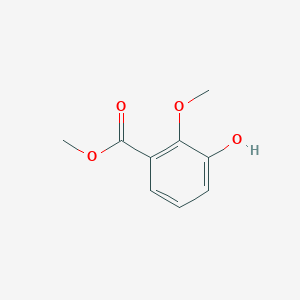

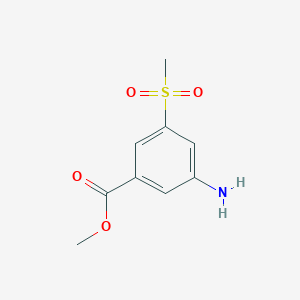

Methyl 3-hydroxy-2-methoxybenzoate (M2HB) is an organic compound in the class of phenols. It is a derivative of benzoic acid, and is a colorless, crystalline solid. M2HB is a versatile compound that has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Antitumor and Antimicrobial Activities

- Methyl 3-hydroxy-2-methoxybenzoate, a compound related to methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, was isolated from the marine endophytic fungus NIGROSPORA sp. This compound has shown moderate antitumor and antimicrobial activities, indicating its potential in medical and pharmaceutical research (Xia et al., 2011).

Synthesis and Chemical Properties

- Methyl 2-hydroxy-3-methoxybenzoate, a structurally related compound, was synthesized using a one-pot oxidative esterification method, highlighting the chemical properties and synthesis techniques relevant to similar compounds (Zha Xiao-lin et al., 2010).

Antimicrobial and Molluscicidal Activity

- Related compounds, such as methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoate, were isolated from Piper aduncum leaves and demonstrated significant antimicrobial and molluscicidal activities. This suggests possible applications in controlling harmful molluscs and bacteria (Orjala et al., 1993).

Metabolic Studies

- Studies on the metabolism of methoxybenzoic acids by anaerobic bacteria, including compounds similar to this compound, reveal insights into the microbial transformation of these compounds, potentially informing environmental and biochemical applications (Deweerd et al., 1988).

Photostabilization Properties

- Methyl 2-methoxybenzoate and related compounds have been studied for their ability to generate and quench singlet molecular oxygen, indicating their potential as photostabilizers in various materials (Soltermann et al., 1995).

Thermochemical Properties

- The thermochemical properties of methyl 2-, 3-, and 4-methoxybenzoates were determined, providing valuable information on the structural and thermochemical characteristics of these compounds, which could be relevant to the study of this compound (Flores et al., 2019).

Enzymatic Interactions

- Studies on the interactions of similar compounds with enzymes, such as 4-methoxybenzoate monooxygenase, can provide insights into the biological processing and potential therapeutic applications of this compound (Bernhardt et al., 1973).

Antimicrobial Drug Potential

- Research on thiadiazole derivatives synthesized from compounds like methyl 2-(4-hydroxy-3-methoxybenzylidene) indicates potential antimicrobial drug applications, suggesting a related area of research for this compound (Shehadi et al., 2022).

Mechanism of Action

Mode of Action

It’s known that the compound can be used as a starting reagent in the synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption .

Result of Action

It’s known that the compound can be used in the synthesis of gefitinib, a drug used for certain breast, lung and other cancers .

Safety and Hazards

“Methyl 3-hydroxy-2-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Properties

IUPAC Name |

methyl 3-hydroxy-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRCBDHKPQKBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564341 | |

| Record name | Methyl 3-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-25-7 | |

| Record name | Methyl 3-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)